4-Ethenylpiperidine-4-carboxylic acid;hydrochloride
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Overview
Description
4-Ethenylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2411249-48-2 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 4-vinylpiperidine-4-carboxylic acid hydrochloride . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 4-Ethenylpiperidine-4-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c1-2-8(7(10)11)3-5-9-6-4-8;/h2,9H,1,3-6H2,(H,10,11);1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Ethenylpiperidine-4-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 191.66 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Biochemical Applications
The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, although not identical, shares structural similarities with "4-Ethenylpiperidine-4-carboxylic acid hydrochloride" and is utilized as a spin-labeled, achiral Cα-tetrasubstituted α-amino acid. It has shown effectiveness as a β-turn and 310/α-helix inducer in peptides, serving as a rigid electron spin resonance probe and fluorescence quencher, highlighting its potential in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).
Medicinal Chemistry
In the realm of medicinal chemistry, research on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, involving hydrolysis and subsequent reactions of certain pyridine derivatives, has been conducted to explore potential anticancer agents. This process involves the use of alpha-halo ketones and hydrochloric acid, indicating the role of similar compounds in synthesizing therapeutic agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Material Science
Research on cyclometalated complexes of Iridium(III) with functionalized 2,2‘-Bipyridines, including the use of carboxyphenyl derivatives, showcases the application in synthesizing materials with specific photophysical properties and redox behavior. These materials have implications for developing luminescent materials and catalysts (Neve, Crispini, Campagna, & Serroni, 1999).
Environmental Science
In environmental science, studies on the homogeneous hydrolysis rate constants for chlorinated compounds, including the reactivity and hydrolysis of various organic chemicals in aqueous solutions, provide insights into the degradation and environmental behavior of similar compounds (Jeffers, Ward, Woytowitch, & Wolfe, 1989).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
4-ethenylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-8(7(10)11)3-5-9-6-4-8;/h2,9H,1,3-6H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNQIWJGYVKDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCNCC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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